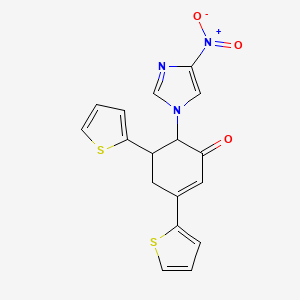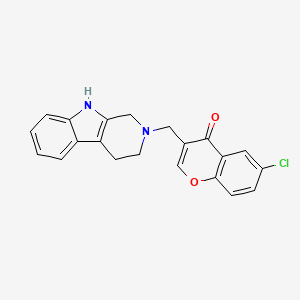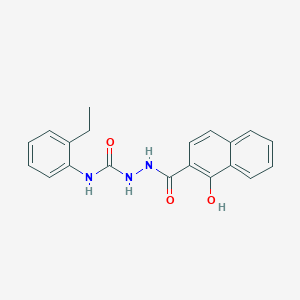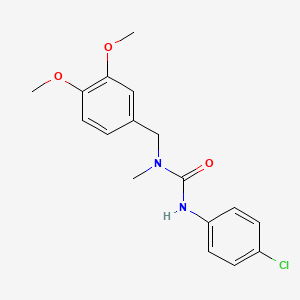
6-(4-nitro-1H-imidazol-1-yl)-3,5-di-2-thienyl-2-cyclohexen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-nitro-1H-imidazol-1-yl)-3,5-di-2-thienyl-2-cyclohexen-1-one, commonly known as NITDTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. NITDTC is a member of the imidazole family of compounds and has been shown to possess potent antitumor and antiviral properties. In
作用机制
The mechanism of action of NITDTC is not fully understood, but studies suggest that it works by inhibiting the activity of certain enzymes involved in cell growth and replication. NITDTC has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in the synthesis of DNA. In addition, NITDTC has been shown to inhibit the activity of topoisomerases, enzymes involved in the regulation of DNA topology.
Biochemical and Physiological Effects:
NITDTC has been shown to have a wide range of biochemical and physiological effects. Studies have shown that NITDTC can induce apoptosis, or programmed cell death, in cancer cells. In addition, NITDTC has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. NITDTC has also been shown to have anti-inflammatory properties and can inhibit the production of cytokines, molecules involved in the immune response.
实验室实验的优点和局限性
One of the main advantages of NITDTC is its potent antitumor and antiviral properties. NITDTC has been shown to be effective against a wide range of cancer cell lines and viruses, making it a promising candidate for the development of new drugs. However, there are also limitations to the use of NITDTC in lab experiments. The synthesis of NITDTC is a complex process that requires specialized equipment and expertise, which can limit its availability. In addition, the mechanism of action of NITDTC is not fully understood, which can make it difficult to optimize its use in lab experiments.
未来方向
There are several future directions for the research and development of NITDTC. One area of research is the optimization of the synthesis method to make NITDTC more readily available for lab experiments. Another area of research is the elucidation of the mechanism of action of NITDTC, which could lead to the development of more effective drugs. In addition, there is a need for further studies to evaluate the safety and efficacy of NITDTC in animal models and clinical trials. Overall, the potential applications of NITDTC in the field of medicine make it a promising area of research for the future.
合成方法
The synthesis of NITDTC involves the reaction of 4-nitro-1H-imidazole-1-carboxylic acid with 3,5-di-2-thienyl-2-cyclohexen-1-one in the presence of a catalyst. The resulting compound is then purified through a series of chromatography steps to yield NITDTC. The synthesis of NITDTC is a complex process that requires specialized equipment and expertise.
科学研究应用
NITDTC has been the subject of extensive scientific research due to its potential applications in the field of medicine. Studies have shown that NITDTC possesses potent antitumor and antiviral properties, making it a promising candidate for the development of new drugs. NITDTC has been shown to inhibit the growth of a wide range of cancer cell lines, including lung, breast, and colon cancer. In addition, NITDTC has been shown to inhibit the replication of several viruses, including HIV and herpes simplex virus.
属性
IUPAC Name |
6-(4-nitroimidazol-1-yl)-3,5-dithiophen-2-ylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c21-13-8-11(14-3-1-5-24-14)7-12(15-4-2-6-25-15)17(13)19-9-16(18-10-19)20(22)23/h1-6,8-10,12,17H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZRDMUFNQTSBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)C=C1C2=CC=CS2)N3C=C(N=C3)[N+](=O)[O-])C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5227482.png)
![1-{2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5227483.png)

![1-(4-chlorobenzyl)-N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227487.png)


![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5227502.png)
![N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5227521.png)

![(3S)-3-({5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-azepanone](/img/structure/B5227527.png)
![7-(2,5-dimethoxyphenyl)-2-ethyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5227531.png)
![1-(4-methoxybenzyl)-N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227546.png)
![N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B5227554.png)